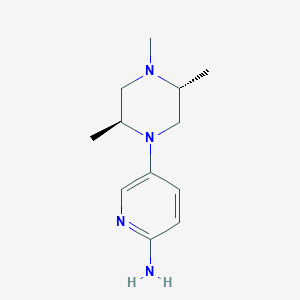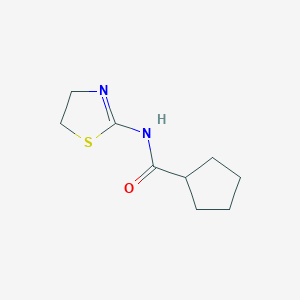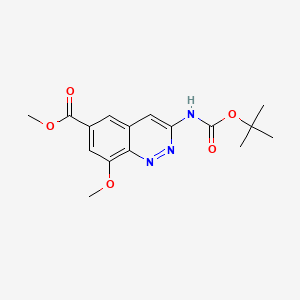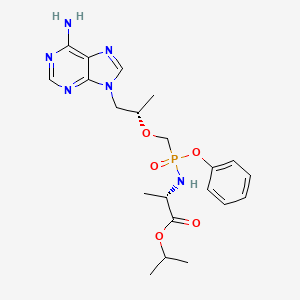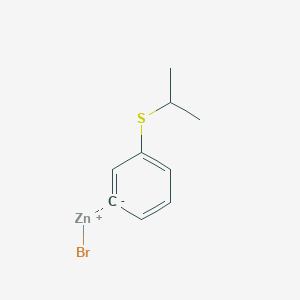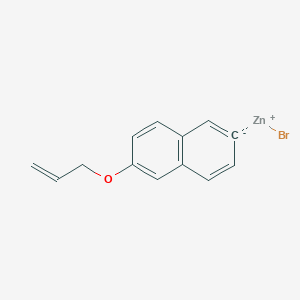
6-Allyloxy-2-naphthylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Allyloxy-2-naphthylZinc bromide is an organozinc compound that has garnered interest in the field of organic synthesis due to its unique reactivity and potential applications. This compound is characterized by the presence of an allyloxy group attached to a naphthalene ring, with zinc bromide as a coordinating metal. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in various synthetic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyloxy-2-naphthylZinc bromide typically involves the reaction of 6-allyloxy-2-naphthol with zinc bromide in the presence of a suitable solvent. One common method includes the use of an ether solvent, such as diethyl ether, under an inert atmosphere to prevent oxidation. The reaction is carried out at low temperatures to ensure the stability of the organozinc compound.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and yield of the product. The reaction mixture is then purified through distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Allyloxy-2-naphthylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the allyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding naphthoquinones or reduction to yield naphthols.
Coupling Reactions: The presence of the zinc bromide moiety allows it to engage in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield allyloxy-substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
6-Allyloxy-2-naphthylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the production of fine chemicals, polymers, and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 6-Allyloxy-2-naphthylZinc bromide involves the coordination of the zinc bromide moiety with the allyloxy and naphthyl groups. This coordination enhances the reactivity of the compound, allowing it to participate in various chemical transformations. The zinc center acts as a Lewis acid, facilitating the activation of substrates and promoting the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Allyloxy-2-naphthylMagnesium bromide: Similar in structure but with magnesium instead of zinc, this compound exhibits different reactivity and stability.
6-Allyloxy-2-naphthylLithium bromide: Another analogous compound with lithium, known for its use in organolithium chemistry.
6-Allyloxy-2-naphthylCopper bromide: Copper-based compounds are often used in catalytic processes and exhibit distinct catalytic properties.
Uniqueness
6-Allyloxy-2-naphthylZinc bromide is unique due to the presence of zinc, which imparts specific reactivity patterns not observed with other metals. The zinc center provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of reactions, including coupling and substitution, highlights its importance in the field of synthetic chemistry.
Propriétés
Formule moléculaire |
C13H11BrOZn |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
bromozinc(1+);6-prop-2-enoxy-2H-naphthalen-2-ide |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;;/h2,4-8,10H,1,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
DALWAINSPWVMKM-UHFFFAOYSA-M |
SMILES canonique |
C=CCOC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


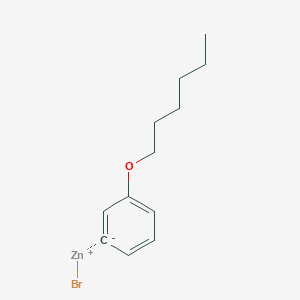
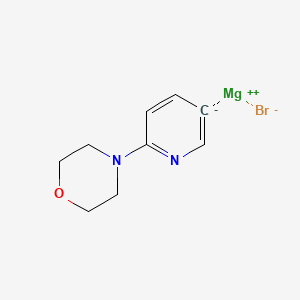
![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)

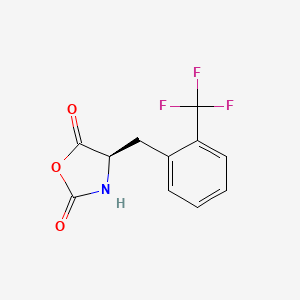
![6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14888383.png)
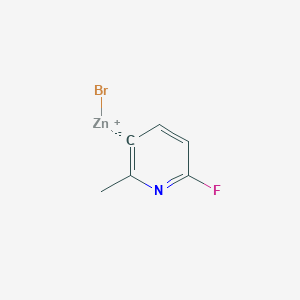
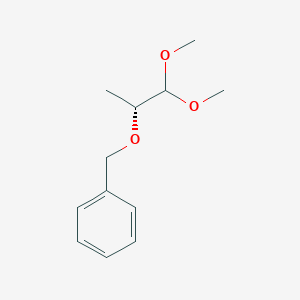
![n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide](/img/structure/B14888400.png)
